Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sodium acetate compounds is not explicitly detailed in the provided papers. However, sodium acetate is commonly synthesized through the neutralization of acetic acid with sodium carbonate or sodium hydroxide. The process typically results in the formation of sodium acetate and water. The synthesis process can be adapted to create specific sodium acetate derivatives by introducing functional groups to the acetic acid or using different sodium salts .

Molecular Structure Analysis

The molecular structure of sodium acetate derivatives can vary, but they generally consist of sodium ions coordinated with acetate groups. For instance, in the study of sodium (2-carbamoylphenoxy) acetate salt, the sodium ions are surrounded by oxygen atoms with varying bond distances, indicating a complex coordination environment . Similarly, the sodium uranyl acetate structure reveals sodium bonded to six acetate oxygens, providing insights into the coordination geometry of sodium ions in such compounds .

Chemical Reactions Analysis

The chemical reactions involving sodium acetate compounds are not directly discussed in the provided papers. However, sodium acetate is known to participate in various chemical reactions, such as esterification and nucleophilic substitution, due to the presence of the acetate ion. These reactions are influenced by the molecular structure and the electronic environment of the sodium and acetate ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium acetate compounds include their solubility in water, their role as electrolyte replenishers, and their interactions with biological systems. For example, sodium acetate anhydrous dissociates in water to form sodium and acetate ions, which are important in fluid and electrolyte replacement therapies . Additionally, dietary sodium acetate has been shown to affect food intake, weight gain, and gut microbiota in zebrafish, indicating its biological significance .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Sodium acetate is used in various chemical syntheses. For instance, it catalyzes the formation of substituted 4-pyridinyl-2-amino-4H-chromenes, which are relevant for biomedical applications (Elinson et al., 2017). Another study demonstrates its use in the amination of primary C(sp3)-H bonds, providing a route to β-amino ketoxime and N-heteroaryl ethanamine derivatives (Zhang Tao et al., 2018).

Material Science and Engineering

Sodium acetate plays a role in material science, such as in the development of soft tissue adhesives. A study describes the use of sodium alginate and carboxymethyl chitosan, modified with sodium acetate, for potential applications in tissue engineering (Wu et al., 2017).

Solar Energy and Thermal Storage

In the field of solar energy, sodium acetate trihydrate is explored for long-term heat storage due to its high heat of fusion and melting temperature. Research indicates its potential in solar heating systems and the effects of additives on its phase change properties (Kong et al., 2016).

Quantum-Dot-Sensitized Solar Cells

Sodium acetate has been investigated for its effect on the performance of quantum-dot-sensitized solar cells. A study shows that sodium acetate in cationic precursors enhances the deposition of CdS, improving the performance of these solar cells (Liu et al., 2016).

Biophysical Chemistry

In biophysical chemistry, sodium acetate is utilized in studies of amino acids. For example, its effects on the apparent molar volumes of various amino acids in aqueous solutions are explored, shedding light on the interactions between amino acids and sodium acetate (Wang et al., 1999).

Metabolic Studies

Sodium acetate's role in metabolic studies is highlighted in research examining its turnover and synthesis in various physiological conditions, such as in hypothyroid and hyperthyroid rats (Dayton et al., 1960).

Safety And Hazards

Propiedades

IUPAC Name |

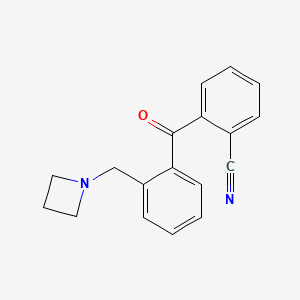

sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGKKVWCABJQQI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)O)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635543 |

Source

|

| Record name | Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-((2-amino-2-oxoethyl)(carboxymethyl)amino)acetate | |

CAS RN |

7415-22-7 |

Source

|

| Record name | Sodium [(2-amino-2-oxoethyl)(carboxymethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.